2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide
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Overview
Description
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield 4-chlorophenylpyrazolone. The pyrazolone is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through a reaction with 3,4-dimethoxyphenethylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine
- 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives
Uniqueness
Compared to similar compounds, 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide exhibits unique structural features that enhance its binding affinity and specificity for certain kinases. This makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4/c1-32-19-8-3-15(11-20(19)33-2)9-10-25-21(30)13-28-14-26-22-18(23(28)31)12-27-29(22)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQKQQLFPIJGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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